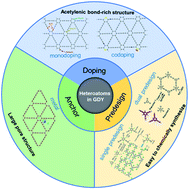Heteroatoms in graphdiyne for catalytic and energy-related applications
Journal of Materials Chemistry A Pub Date: 2021-07-13 DOI: 10.1039/D1TA03634C
Abstract
The recently discovered carbon allotrope GDY possesses rich acetylenic bonds and unique pore structures, prompting GDY as an ideal candidate, tuning its electronic structure by introducing heteroatoms, broadening its usage in catalysis, energy storage and other fields. In this paper, we review different approaches to introduce heteroatoms into GDYs, including monodoping and co-doping, predesigned bottom-up synthesis of GDY, the anchoring of metal atoms into GDYs. Furthermore, we introduce the electronic properties' modification caused by these heteroatoms, including reduced diffusion barrier and adsorption energy, abundant active sites, high reversible capacity and cyclic stability, better rate performance and longer lifespan. Furthermore, the topological molecular structure of GDYs can be tuned through bottom-up synthesis methods with different monomers. GDY has great prospects for inclusion in energy storage devices such as sodium-ion batteries, lithium-ion batteries, lithium/magnesium sulfur batteries, and in electrocatalytic processes such as hydrogen evolution reactions, oxygen reduction reactions, and electrocatalytic nitrogen reduction reactions in important industrial reactions. At the end of this review, challenges and prospects of heteroatoms' introduction into GDY are discussed.


Recommended Literature
- [1] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [2] New PCBM/carbon based electron transport layer for perovskite solar cells
- [3] The early stages of taxol biosynthesis: An interim report on the synthesis and identification of early pathway metabolites
- [4] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†
- [5] Colorimetric sensor arrays for the detection and identification of antibiotics
- [6] Embroidered electrochemical sensors for biomolecular detection†
- [7] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [8] Thermodynamic forecasting of mechanically interlocked switches†
- [9] Photolysis of 2,3-diphenylcycloprop-2-enecarboxylic acid azide and its homologue
- [10] Sequestration of ruthenium residues via efficient fluorous-enyne termination†

Journal Name:Journal of Materials Chemistry A
Research Products
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 121080-96-4
-
CAS no.: 10277-44-8
-
CAS no.: 185056-83-1
-
CAS no.: 1718-53-2
-
CAS no.: 131633-88-0









